4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(15-10-6-7-11-16(15)28-2)18(21(26)22(24)27)20(25)14-8-4-3-5-9-14/h3-12,19,25H,1-2H3/b20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRLFZXZWCGFOB-CZIZESTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation and Three-Component Coupling
A widely cited method involves a two-step sequence starting with Claisen condensation followed by a three-component coupling reaction:
Step 1: Synthesis of Methyl Phenylpyruvate
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Reactants : 2-Methoxyacetophenone, dimethyl oxalate.
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Conditions : Microwave irradiation (250 W, 30°C, 5 min) in methanol with sodium methoxide.
Step 2: Three-Component Coupling
Table 1: Optimization of Three-Component Coupling
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Maximizes solubility of intermediates |
| Temperature | 25°C | Prevents decomposition of enolate |
| Reaction Time | 18 h | Balances completion vs. side reactions |
| Equivalents of Aldehyde | 1.1 equiv | Ensures full conversion of pyruvate |
Alternative Route via Oxazole Ring Preformation
An alternative strategy preforms the 5-methylisoxazole moiety before pyrrolone cyclization:
Step 1: Isoxazole Synthesis
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Reactants : Ethyl acetoacetate, hydroxylamine hydrochloride.
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Conditions : Reflux in ethanol (6 h), 80% yield.
Step 2: Mannich Reaction
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Reactants : Preformed isoxazole, benzoyl chloride, 2-methoxyphenylglyoxal.
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Conditions : THF, −10°C, slow addition of LDA.
Critical Reaction Parameters
Temperature Control
Catalytic Systems
Solvent Selection
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Polar Aprotic Solvents : 1,4-Dioxane and THF improve reactant solubility without participating in side reactions.
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Protic Solvents : Methanol used in Claisen condensation for rapid proton exchange.
Purification and Characterization
Isolation Techniques
Analytical Validation
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NMR Spectroscopy :
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Mass Spectrometry :
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per Kilogram | Contribution to Total Cost |
|---|---|---|
| 2-Methoxybenzaldehyde | $220 | 32% |
| 5-Methylisoxazol-3-amine | $1,150 | 48% |
| Solvents | $85 | 12% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to modify the oxazole ring or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazole ring can lead to a more saturated heterocyclic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can be studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.
Medicine
The compound’s structure suggests potential pharmacological properties. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups, along with the oxazole ring, can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical features of the target compound with three analogs identified in the evidence:
Key Observations:
Core Flexibility : The pyrrol-2-one core in the target compound and ’s analog allows for diverse substitution patterns, enabling tuning of electronic and steric properties. In contrast, the triazolothiadiazole core (–5) is rigid, favoring planar stacking interactions .
Substituent Impact :
- The 2-methoxyphenyl group in the target compound likely improves solubility compared to the 4-fluorophenyl group in , which may enhance membrane permeability but reduce polarity.
- The 5-methyl-1,2-oxazol-3-yl moiety is a common feature across all compounds, suggesting its role in stabilizing hydrogen bonds or π-π interactions in biological targets .
Crystallographic Trends : The triazolothiadiazole derivative () exhibits columnar packing along the [010] axis due to face-centered interactions between thiadiazole and oxazole rings (centroid distance = 3.47 Å). This contrasts with pyrrol-2-one derivatives, where substituent bulkiness may disrupt such packing .
Research Implications
- The 2-methoxyphenyl group may reduce cytotoxicity compared to halogenated analogs (e.g., ’s fluorophenyl).
- The 5-methyl-1,2-oxazol-3-yl group’s prevalence in sulfonamide ligands () and antimicrobial triazolothiadiazoles () underscores its versatility in drug design .
Further studies should explore crystallography (using SHELX refinements, per ) and structure-activity relationships to validate these hypotheses .
Biological Activity
4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential biological activities. Its structure features multiple functional groups that may interact with various biological targets, making it an interesting candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : (4E)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
- CAS Number : 618873-72-6
- Molecular Weight : 390.4 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound is believed to exhibit several pharmacological effects, including:
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The presence of the oxazole ring may allow interactions with enzymes that are critical in cancer metabolism and signaling pathways.
- Receptor Modulation : The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with receptors or enzymes, potentially modulating their activity .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally similar to this compound:
Study 1: Anticancer Properties
A study published in Cancer Research highlighted that imidazo[2,1-b]oxazole derivatives demonstrated cytotoxic effects against HCT116 colon cancer cells with IC50 values in the nanomolar range. These findings suggest that compounds with similar scaffolds may possess comparable anticancer activities .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of related compounds and found that they could downregulate key signaling pathways such as ERK1/2 and STAT3 in leukemia cells. This downregulation was associated with increased apoptosis rates, indicating a potential pathway through which our compound might exert its effects .
Data Table: Comparison of Biological Activities
| Compound | Activity | IC50 (nM) | Target |
|---|---|---|---|
| 4-benzoyl derivatives | Anticancer | Varies | Various cancer cell lines |
| Imidazo[2,1-b]oxazole | Cytotoxic | ~294 | HCT116 cells |
| Phenylacetamide analogs | Apoptosis induction | ~362 | HL60 leukemia |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions using substituted aldehydes and ketones. For example, base-assisted cyclization (e.g., with KOH or NaH) is effective for forming the pyrrol-2-one core. To optimize yields, adjust reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents like benzaldehyde derivatives). Recrystallization from methanol or ethanol improves purity . Low yields (e.g., 9–47%) in similar compounds highlight the need for iterative optimization, such as refluxing incomplete reactions or using ice-water quenching to precipitate products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm for 1H; carbonyl signals near δ 170–180 ppm for 13C).
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]+ ions).
- FTIR : Detect hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) stretches.
Cross-referencing with X-ray crystallography (e.g., dihedral angles between aromatic rings) resolves structural ambiguities .
Q. What are the primary challenges in purifying this compound, and what techniques mitigate these issues?
- Methodological Answer : Challenges include low solubility in common solvents and byproduct formation. Use gradient recrystallization (e.g., from methanol to hexane) or column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures). Centrifugation aids in isolating microcrystalline solids .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Reaction path search algorithms (e.g., via ICReDD’s computational workflows) identify optimal substituents for target interactions, reducing trial-and-error experimentation . For example, trifluoromethyl or chloro substituents on aryl rings can be modeled to assess steric/electronic effects before synthesis .
Q. How do statistical experimental design (DoE) principles improve reaction optimization for this compound?
- Methodological Answer : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies nonlinear relationships between parameters. For example, a Central Composite Design (CCD) can optimize cyclization efficiency, minimizing experiments while maximizing yield and purity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?
- Methodological Answer :
- Dynamic NMR : Probe conformational exchange in solution (e.g., hindered rotation of methoxyphenyl groups).
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents.
- X-ray crystallography : Definitive proof of stereochemistry and crystal packing effects (e.g., hydrogen bonding networks stabilizing the solid-state structure) .
Q. How can heterogeneous catalysis or green chemistry principles be applied to scale up synthesis sustainably?
- Methodological Answer : Replace traditional bases (e.g., KOH) with recyclable solid catalysts (e.g., zeolites or immobilized enzymes). Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce energy consumption and waste .
Q. What are the best practices for managing and analyzing large datasets from high-throughput screening of analogs?
- Methodological Answer : Use cheminformatics platforms (e.g., KNIME or Python-based tools) to cluster analogs by substituent effects. Machine learning models (e.g., random forests) predict bioactivity or solubility from structural descriptors. Secure cloud databases ensure data integrity and collaborative access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
